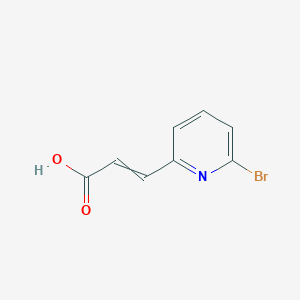

3-(6-Bromo-pyridin-2-yl)-acrylic Acid

Description

Contextualizing Halogenated Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Halogenated pyridine derivatives are crucial building blocks in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. chemrxiv.orgresearchgate.net The pyridine ring is a common scaffold in many biologically active compounds. nbinno.comnih.gov The introduction of a halogen atom, such as bromine, onto the pyridine ring significantly alters its electronic properties and reactivity. nbinno.com

This halogenation provides a reactive "handle" for a variety of synthetic transformations. chemrxiv.org For instance, the bromine atom on the pyridine ring can readily participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. nbinno.com This capability allows chemists to attach diverse functional groups to the pyridine core, enabling the creation of large libraries of compounds for screening and the targeted synthesis of complex molecular architectures. chemrxiv.orgnbinno.com The regioselective halogenation of pyridines is a vital strategy for diversifying candidate compounds in structure-activity relationship (SAR) studies. chemrxiv.org

Significance of α,β-Unsaturated Carboxylic Acids in Contemporary Chemical Research

α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carboxylic acid group conjugated with a carbon-carbon double bond. This structural motif is found in numerous biologically active natural products and pharmaceutical agents. chemistryviews.org The presence of the conjugated system influences the molecule's electronic distribution and reactivity, making these compounds versatile intermediates in organic synthesis. chemistryviews.orggoogle.com

The carboxylic acid group itself is one of the most frequent functional groups in molecules that bind to protein targets, owing to its ability to participate in strong electrostatic and hydrogen-bonding interactions. acs.org While highly valuable, the properties of the carboxylic acid group, such as acidity and polarity, can sometimes present challenges in drug design, including limited membrane permeability. acs.org The α,β-unsaturated system offers additional reaction sites, such as Michael addition, allowing for further functionalization. The synthesis of these compounds is an active area of research, with methods like the Wittig or Horner–Wadsworth–Emmons reactions being traditionally employed, alongside newer, more efficient catalytic methods. chemistryviews.org

Structural Elucidation and Naming Convention of 3-(6-Bromo-pyridin-2-yl)-acrylic Acid

The systematic name, this compound, precisely describes the molecular structure of the compound. A breakdown of the name reveals its constituent parts:

Acrylic acid: This is the parent structure, a three-carbon α,β-unsaturated carboxylic acid with the chemical formula CH₂=CHCOOH.

3-(...) : This indicates that a substituent is attached to the third carbon atom of the acrylic acid chain (the carbon furthest from the carboxylic acid group).

(...pyridin-2-yl) : The substituent is a pyridine ring attached via its second position.

(6-Bromo...) : A bromine atom is attached to the sixth position of the pyridine ring.

The geometry of the double bond in the acrylic acid moiety is a critical structural feature. It can exist as either the (E)-isomer (trans) or the (Z)-isomer (cis). In many pyridyl-acrylic acid derivatives, the (E)-configuration is more stable and commonly observed, as it minimizes steric hindrance between the pyridine ring and the carboxylic acid group. iucr.orgresearchgate.net The molecule is nearly planar, with the pyridine ring and the acrylic acid group lying in approximately the same plane. iucr.org

Overview of Key Academic Research Avenues for this compound

While specific research on this compound is specialized, the broader class of pyridyl-acrylic acids is being investigated across several key scientific domains. These research avenues highlight the potential applications and areas of interest for this particular compound.

Medicinal Chemistry: Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com Research into pyridyl-acrylic acid copolymers has demonstrated their potential as antimicrobial and antifungal agents. mdpi.comresearchgate.net The combination of the pyridine ring and the acrylic acid moiety in this compound makes it a candidate for synthesis and evaluation in drug discovery programs.

Materials Science: The conjugated system of pyridyl-acrylic acids makes them interesting monomers for the synthesis of functional polymers. For example, poly(trans-3-(3-pyridyl)acrylic acid) has been used to fabricate conductive polymer membranes for electrochemical sensors. mdpi.com The presence of the bromine atom in this compound could be exploited to further modify polymer properties or to create novel materials with specific electronic or optical characteristics.

Synthetic Chemistry: As a bifunctional molecule, this compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the bromo-pyridine moiety allows for cross-coupling reactions to introduce further molecular diversity.

Properties

Molecular Formula |

C8H6BrNO2 |

|---|---|

Molecular Weight |

228.04 g/mol |

IUPAC Name |

3-(6-bromopyridin-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H6BrNO2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-5H,(H,11,12) |

InChI Key |

OWKKFIFFUTURMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C=CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 6 Bromo Pyridin 2 Yl Acrylic Acid and Its Precursors

Strategic Approaches to the 6-Bromopyridine-2-Carbaldehyde (B14951) Moiety

The generation of the 6-bromopyridine-2-carbaldehyde scaffold is a critical first step, requiring precise control over regioselectivity in both halogenation and formylation reactions on the pyridine (B92270) ring.

Halogenation Strategies on Pyridine Scaffolds

The introduction of a bromine atom at the C6 position of the pyridine ring is challenging due to the ring's inherent electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. acs.org Traditional bromination often requires harsh conditions, such as high temperatures and corrosive reagents, and can lead to a mixture of products. acs.org Modern synthetic chemistry has developed several strategies to achieve higher regioselectivity under milder conditions.

One effective approach involves the activation of the pyridine ring. The formation of pyridine N-oxides significantly enhances the reactivity of the ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic substitution. researchgate.net For instance, regioselective bromination of fused pyridine N-oxides at the C2-position can be achieved in high yields using p-toluenesulfonic anhydride (B1165640) as an activator and a bromide source like tetrabutylammonium (B224687) bromide. tcichemicals.com This method avoids harsh reagents like elemental bromine or POBr₃. tcichemicals.com

Another strategy involves using directing groups. An amino group, for example, can be installed to enhance the nucleophilicity of specific positions on the pyridine ring, facilitating controlled bromination. acs.org A classic and reliable method for synthesizing 2-bromopyridines is the Sandmeyer-type reaction starting from 2-aminopyridines, which undergo diazotization followed by treatment with a bromide salt. orgsyn.orgwikipedia.orgchemicalbook.com

| Method | Reagents/Conditions | Position Selectivity | Advantages | Disadvantages |

| Direct Bromination | Br₂ / H₂SO₄, 130-140 °C google.com | C3/C5 | Simple reagents | Harsh conditions, low selectivity |

| N-Oxide Activation | 1. Oxidant (e.g., m-CPBA) 2. Brominating agent (e.g., (COBr)₂ or Ts₂O/TBAB) researchgate.nettcichemicals.com | C2/C6 | Mild conditions, high regioselectivity | Requires extra steps for N-oxide formation and removal |

| Sandmeyer Reaction | 1. 2-Aminopyridine derivative 2. NaNO₂, HBr orgsyn.org | C2 (replaces NH₂) | High yield, reliable | Precursor-dependent, generation of diazonium salts |

| Electrochemical Bromination | TBABr, LiClO₄, MeCN/HOAc acs.org | C5 (on 2-aminopyridine) | Mild, catalyst-free | Requires specific electrochemical setup |

Formylation Reactions for Pyridine-2-Carbaldehyde Formation

Once the bromine is in place, or concurrently, a formyl group must be introduced at the C2 position. Several methods exist for the formylation of pyridine rings.

A highly effective and widely documented method for synthesizing 6-bromopyridine-2-carbaldehyde is through the lithiation of a di-substituted pyridine followed by formylation. prepchem.com This process typically starts with 2,6-dibromopyridine (B144722). One of the bromine atoms is selectively exchanged with lithium using an organolithium reagent like n-butyllithium at low temperatures (-78 °C). The resulting lithiated pyridine is then quenched with a formylating agent such as N,N-dimethylformamide (DMF) to yield the desired aldehyde. prepchem.com

Another common strategy is the oxidation of a precursor functional group. For example, a 2-methyl group (picoline) on the 6-bromopyridine scaffold can be oxidized to the corresponding aldehyde. Alternatively, a 2-hydroxymethylpyridine derivative can be oxidized using mild reagents like Dess-Martin periodinane (DMP) to afford the aldehyde in good yield. chemicalbook.com

| Method | Precursor | Reagents/Conditions | Key Features |

| Lithiation/Formylation | 2,6-Dibromopyridine | 1. n-BuLi, Ether, -78 °C 2. DMF prepchem.com | High yield, good control of regioselectivity |

| Alcohol Oxidation | (6-Bromo-pyridin-2-yl)methanol | Dess-Martin periodinane, DCM chemicalbook.com | Mild conditions, high efficiency |

| Cyanide Hydrolysis Route | 3-Bromo-6-chloropyridine | 1. Oxidation (Urea-H₂O₂, TFAA) to N-oxide 2. Cyanation (TMSCN) 3. Hydrolysis (H₂SO₄) google.com | Avoids highly toxic NaCN, but yields a carboxylic acid that needs reduction |

Carbon-Carbon Bond Formation for the Acrylic Acid Side Chain

With 6-bromopyridine-2-carbaldehyde in hand, the final step is the installation of the acrylic acid side chain. This is typically achieved through condensation or olefination reactions that form a new carbon-carbon double bond.

Knoevenagel Condensation and its Variants Utilizing Pyridine-2-Carbaldehyde Precursors

The Knoevenagel condensation is a cornerstone reaction for forming C=C bonds by reacting a carbonyl compound with an active methylene (B1212753) compound. wikipedia.org For the direct synthesis of α,β-unsaturated carboxylic acids from aldehydes, the Doebner modification is particularly effective. organic-chemistry.org

In this variant, 6-bromopyridine-2-carbaldehyde is reacted with malonic acid. wikipedia.orgthieme.com The reaction is typically catalyzed by a weak base like piperidine (B6355638), often using pyridine as the solvent. organic-chemistry.orgyoutube.com The initial condensation product undergoes a subsequent in-situ decarboxylation upon heating, directly yielding 3-(6-bromo-pyridin-2-yl)-acrylic acid. wikipedia.org This one-pot procedure is highly efficient for producing the target molecule.

| Catalyst/Solvent System | Active Methylene Compound | Temperature | Key Advantage |

| Piperidine/Pyridine | Malonic Acid | Reflux | Classic, reliable method for direct acid synthesis (Doebner) wikipedia.orgorganic-chemistry.org |

| β-Alanine/Pyridine | Malonic Acid | Reflux | Verley-Doebner modification |

| Ammonium (B1175870) Bicarbonate | Malonic Acid | Solvent-free, heat | Greener alternative, avoids pyridine and piperidine |

| Catalyst-Free H₂O:EtOH | Malononitrile, Cyanoacetates | Room Temperature | Environmentally friendly, mild conditions |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) for α,β-Unsaturated Carboxylic Acids

Olefination reactions provide a powerful and precise alternative for converting aldehydes into alkenes.

The Wittig reaction utilizes a phosphorus ylide, which reacts with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide. organic-chemistry.orgmasterorganicchemistry.com To synthesize an acrylic acid derivative, a stabilized ylide such as (ethoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCOOEt) is reacted with 6-bromopyridine-2-carbaldehyde. This forms the ethyl ester of the target acid, which can then be hydrolyzed to the final product. A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs phosphonate-stabilized carbanions. wikipedia.orgnih.gov These reagents, such as triethyl phosphonoacetate, are generally more nucleophilic than the corresponding Wittig ylides and react readily with aldehydes. wikipedia.org The HWE reaction is highly favored for its excellent stereoselectivity, predominantly producing the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org Another practical advantage is that the dialkylphosphate byproduct is water-soluble, simplifying purification. alfa-chemistry.comyoutube.com

| Reaction | Reagent | Base | Stereoselectivity | Byproduct & Removal |

| Wittig Reaction | Ph₃P=CHCOOR | Strong base (e.g., NaH, n-BuLi) | (E)-alkene with stabilized ylides organic-chemistry.org | Triphenylphosphine oxide (Ph₃P=O); Chromatography |

| Horner-Wadsworth-Emmons (HWE) | (EtO)₂P(O)CH₂COOR | Milder bases (e.g., NaH, K₂CO₃, iPrMgCl) | High (E)-selectivity wikipedia.orgorganic-chemistry.org | Water-soluble phosphate (B84403) salt; Aqueous extraction alfa-chemistry.com |

Heck and Sonogashira Coupling Reactions in the Construction of the Acrylic System

While the Knoevenagel and olefination reactions start from the aldehyde precursor, palladium-catalyzed cross-coupling reactions offer alternative pathways that typically start from a halo-pyridine. These methods are powerful for constructing the acrylic system directly onto the pyridine core.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. mdpi.com To form the desired acrylic system, a precursor like 2,6-dibromopyridine could be coupled with an acrylic acid ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net Under controlled conditions, a single coupling can occur, leaving the second bromine atom untouched and yielding an ester precursor to this compound.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govscirp.org A potential route to the target molecule involves the selective coupling of 2,6-dibromopyridine with a terminal alkyne like propiolic acid ethyl ester. More commonly, a protected alkyne is used. The resulting alkynyl pyridine can then be converted to the acrylic acid through subsequent synthetic steps, such as reduction of the triple bond. The Sonogashira reaction has been successfully applied to various bromo- and chloro-substituted pyridines. scirp.orgnih.gov A related method, the acyl Sonogashira coupling, reacts an acid chloride with a terminal alkyne, providing another strategic entry to related structures. mdpi.com

| Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst System (Typical) | Key Transformation |

| Heck Reaction | 2,6-Dibromopyridine | Acrylic acid ester | Pd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N) beilstein-journals.orgresearchgate.net | C-C bond formation between C2 of pyridine and alkene |

| Sonogashira Reaction | 2,6-Dibromopyridine | Terminal alkyne (e.g., ethynyltrimethylsilane) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) nih.govscirp.org | C-C bond formation between C2 of pyridine and alkyne |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry is paramount in modern synthetic organic chemistry. For this compound, this involves developing routes that are not only efficient in yield but also environmentally benign. The two primary transformations considered are the synthesis of the precursor aldehyde and its subsequent conversion to the target acrylic acid.

A conventional, yet non-ideal, route to the key precursor, 6-bromo-2-formylpyridine, involves the lithiation of 2,6-dibromopyridine at extremely low temperatures (-78 °C) using n-butyllithium in an ether solvent, followed by quenching with dimethylformamide (DMF). prepchem.com Another pathway is the oxidation of (6-bromo-pyridin-2-yl)methanol. chemicalbook.comsigmaaldrich.com Green approaches seek to replace hazardous reagents, cryogenic conditions, and volatile organic solvents in these steps.

The conversion of 6-bromo-2-formylpyridine to this compound is typically achieved via a Knoevenagel condensation with malonic acid. wikipedia.orgorganic-chemistry.org This reaction offers a prime opportunity for green innovation.

A major focus of green synthesis is the replacement of volatile organic solvents (VOCs) with water or the elimination of the solvent entirely.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Knoevenagel condensation is particularly amenable to aqueous conditions. Research on analogous systems has shown that using catalysts like boric acid or photocatalysts such as rose bengal can facilitate the reaction between various aldehydes and active methylene compounds in water, often leading to high yields and simplified product isolation. rsc.orgmdpi.com For the synthesis of this compound, performing the Knoevenagel condensation in an aqueous medium would eliminate the need for organic solvents like pyridine or ethanol (B145695), which are traditionally used. wikipedia.org

Solvent-Free Routes: Mechanochemistry, particularly high-speed ball-milling, offers a powerful solvent-free alternative. This technique uses mechanical force to initiate chemical reactions. A solvent-free Heck reaction, an alternative C-C bond-forming strategy, has been successfully applied to related bromo-substituted heterocycles. beilstein-journals.org This method could potentially be adapted to react 2,6-dibromopyridine directly with acrylic acid or its esters, or to couple 6-bromo-2-formylpyridine with a suitable partner under solvent-free conditions. Additionally, simple grinding of reactants, such as an aldehyde and an active methylene compound with a solid base, can effectively drive the reaction to completion without any bulk solvent. ekb.eg

Table 1: Comparison of Green Synthetic Conditions for Knoevenagel-type Reactions Data presented is based on analogous reactions with various aromatic aldehydes, demonstrating the feasibility of these green conditions for the target synthesis.

| Catalyst/Method | Solvent | Temperature | Reaction Time | Typical Yield | Reference |

| Rose Bengal (Photocatalyst) | Water | Room Temp. | 2-4 hours | 85-95% | rsc.org |

| Boric Acid | Water (Ultrasound) | Room Temp. | 30-45 min | 88-95% | mdpi.com |

| Sodium Hydroxide | Solvent-Free (Grinding) | Room Temp. | 5-10 min | 90-98% | ekb.eg |

| None (Ball-Milling) | Solvent-Free | Room Temp. | 30-60 min | >90% | beilstein-journals.org |

Catalytic Approaches and Atom Economy Considerations in Synthesis

Catalytic methods are a cornerstone of green chemistry, as they reduce the need for stoichiometric reagents and often enable more efficient, selective reactions.

Catalytic Approaches: For the Knoevenagel condensation of 6-bromo-2-formylpyridine with malonic acid, a variety of catalysts can be employed. While traditional methods use stoichiometric amounts of weak bases like piperidine in pyridine solvent, green alternatives focus on catalytic quantities. wikipedia.org Heterogeneous catalysts, such as basic zeolites or functionalized silica (B1680970) gels, are advantageous as they can be easily recovered and reused. mdpi.com Organocatalysts, like boric acid, and photocatalysts represent milder, more sustainable options. rsc.orgmdpi.com

An alternative catalytic route is the Palladium-catalyzed Heck reaction. This could involve coupling 2,6-dibromopyridine with an acrylate (B77674) ester, followed by hydrolysis. A significant challenge in reactions with bromo-pyridines is dehalogenation, but studies have shown that using additives like tetrabutylammonium bromide (TBAB) under ball-milling conditions can suppress this side reaction and promote the desired coupling. beilstein-journals.org

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. researchgate.net

Heck Reaction: C₅H₃BrN-Br + CH₂=CH-COOH → C₅H₃BrN-CH=CH-COOH + HBr While this reaction appears to have a higher atom economy in principle, it requires a base to neutralize the HBr byproduct, adding to the reactant mass and generating salt waste. However, if the starting material is 2-bromo-6-iodopyridine, selective coupling at the more reactive iodine position could be achieved with high efficiency.

Comparing these, the Knoevenagel route is often preferred for its simplicity and the use of less expensive, non-metal catalysts, despite its lower intrinsic atom economy. The choice of pathway depends on a holistic assessment of all green chemistry principles, including catalyst toxicity, energy input, and waste generation.

Optimization of Reaction Conditions and Process Development for Scalable Synthesis

Transitioning a synthetic route from the laboratory bench to industrial-scale production requires rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, and consistency.

For the synthesis of this compound, key parameters for optimization would include:

Catalyst Loading: Minimizing the amount of catalyst (e.g., Palladium in a Heck reaction or the base in a Knoevenagel condensation) is crucial for reducing costs and minimizing toxic metal contamination in the final product.

Temperature and Pressure: While many green methods aim for ambient conditions, some reactions may require heating to achieve reasonable rates. Optimization involves finding the lowest possible temperature to save energy while maintaining high conversion and selectivity.

Reactant Concentration: In solvent-based systems, maximizing the concentration (or "titer") reduces solvent waste and improves reactor throughput. In continuous flow systems, this can be finely controlled.

Reaction Time: Shorter reaction times increase plant efficiency. Real-time monitoring using techniques like process analytical technology (PAT) can help determine the optimal endpoint and prevent the formation of degradation impurities.

Process development for a scalable synthesis would likely favor a robust and well-understood reaction like the Knoevenagel condensation. A potential large-scale process could involve reacting 6-bromo-2-formylpyridine and malonic acid in an aqueous slurry using a recoverable, heterogeneous catalyst. The product, being sparingly soluble in cold water, could be isolated by simple filtration, washed, and dried, thereby minimizing downstream processing and solvent-intensive purification steps like column chromatography. This approach aligns with the goals of developing an efficient, economical, and environmentally sustainable manufacturing process. sigmaaldrich.com

Comprehensive Reactivity and Derivatization Strategies of 3 6 Bromo Pyridin 2 Yl Acrylic Acid

Transformations Involving the Bromo Substituent at Pyridine (B92270) C-6 Position

The bromine atom at the C-6 position of the pyridine ring is a key handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-6 position of the pyridine ring. sigmaaldrich.com These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials. sigmaaldrich.comwikipedia.org

The Suzuki-Miyaura reaction , first reported by Akira Suzuki in 1979, couples an organoboron compound with an organohalide. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgtcichemicals.com For 3-(6-bromo-pyridin-2-yl)-acrylic acid, a Suzuki-Miyaura reaction with an aryl or heteroaryl boronic acid would replace the bromine atom with a new aryl or heteroaryl group. This transformation is valuable for synthesizing complex biaryl structures. tcichemicals.com Studies on similar bromo-substituted pyridines have shown that such couplings can be achieved with high yields. beilstein-journals.orgnih.gov

The Sonogashira reaction is another pivotal palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would introduce an alkynyl substituent at the C-6 position. This method is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various natural products and functional materials. libretexts.orgresearchgate.net Research on other bromopyridine derivatives has demonstrated the successful application of the Sonogashira coupling. scirp.org

The Heck reaction involves the palladium-catalyzed vinylation of an aryl halide. beilstein-journals.org In the context of this compound, a Heck reaction with an alkene would lead to the formation of a new carbon-carbon double bond at the C-6 position, resulting in a styrenyl-type derivative. This reaction is a cornerstone of C-C bond formation in both academic and industrial settings. beilstein-journals.org

Below is a table summarizing typical conditions for these palladium-catalyzed cross-coupling reactions.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Boronic acid/ester | K₂CO₃, Cs₂CO₃, Et₃N | Toluene, Dioxane, Water | Room Temp to 100 °C |

| Sonogashira | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Terminal Alkyne | Et₃N, Piperidine (B6355638) | THF, DMF | Room Temp to 100 °C |

| Heck | Pd(OAc)₂, Pd(PPh₃)₄ | Alkene | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 80-140 °C |

Nucleophilic Aromatic Substitution (SNAr) on the Bromopyridine Core

The electron-deficient nature of the pyridine ring, enhanced by the presence of the bromine atom, makes the C-6 position susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway allows for the introduction of a variety of heteroatom nucleophiles.

In a typical SNAr reaction, the bromo substituent on the pyridine ring can be displaced by nucleophiles such as amines, alkoxides, or thiolates. For instance, reacting this compound with an amine in the presence of a base can lead to the formation of the corresponding 6-amino-pyridin-2-yl derivative. Similarly, treatment with sodium methoxide (B1231860) would yield the 6-methoxy-pyridin-2-yl analog. The efficiency of these reactions often depends on the nature of the nucleophile and the reaction conditions, which may include elevated temperatures and the use of a polar aprotic solvent like DMF or DMSO.

Chemical Modifications of the Acrylic Acid Moiety

The acrylic acid portion of the molecule offers another site for chemical modification, including reactions of the carboxylic acid group and additions to the carbon-carbon double bond.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. The synthesis of the ethyl ester, 3-(6-bromo-pyridin-3-yl)-acrylic acid ethyl ester, has been reported. matrixscientific.com

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. The resulting amides are often more stable and can exhibit different biological activities compared to the parent carboxylic acid.

Michael Addition Reactions and Conjugate Additions to the Carbon-Carbon Double Bond

The α,β-unsaturated carbonyl system of the acrylic acid moiety is an excellent Michael acceptor, allowing for conjugate addition of a wide range of nucleophiles to the carbon-carbon double bond. This reaction is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds at the β-position.

Nucleophiles such as stabilized carbanions (e.g., from malonic esters), amines, thiols, and alkoxides can add to the double bond. For example, reaction with a primary or secondary amine would lead to the formation of a β-amino acid derivative. Similarly, the addition of a thiol would yield a β-thioether derivative. These reactions are typically carried out in the presence of a base, which can be catalytic or stoichiometric depending on the nucleophile's reactivity.

Hydrogenation and Reduction Pathways of the Carbon-Carbon Double Bond and Carboxylic Acid

The acrylic acid moiety can undergo various reduction reactions, providing access to saturated and partially saturated derivatives.

Hydrogenation of the carbon-carbon double bond can be achieved using catalytic hydrogenation, typically with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction selectively reduces the double bond to afford 3-(6-bromo-pyridin-2-yl)-propanoic acid. Care must be taken to avoid reduction of the pyridine ring or cleavage of the carbon-bromine bond, which can sometimes occur under harsh hydrogenation conditions.

The reduction of the carboxylic acid group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation would yield the corresponding propanol (B110389) derivative, (6-bromopyridin-2-yl)methanol. sigmaaldrich.commatrix-fine-chemicals.com It is important to note that these reducing agents can also reduce the carbon-carbon double bond. Therefore, to selectively reduce the carboxylic acid while preserving the double bond, it may be necessary to first protect the double bond or use a milder reducing agent that is selective for carboxylic acids.

Reactivity of the Pyridine Nitrogen and its Derivatives

N-Oxidation and N-Alkylation Reactions

Detailed research findings specifically documenting the N-oxidation or N-alkylation of this compound could not be located. Consequently, specific reagents, reaction conditions, and the properties of the resulting N-oxide or N-alkylated derivatives of this compound are not described in the available literature.

Coordination Chemistry with Transition Metals and Ligand Formation

There is a lack of specific published research on the coordination chemistry of this compound with transition metals. While the presence of the pyridine nitrogen and the acrylic acid moiety suggests potential for acting as a ligand, studies detailing its synthesis and characterization of metal complexes are not available. Therefore, information regarding its binding modes, the types of metal centers it coordinates with, and the properties of any resulting coordination compounds is currently undocumented.

Multi-functionalization and Selective Transformations of the Compound

Investigations into the multi-functionalization and selective transformations of this compound are not detailed in the accessible scientific literature. The molecule possesses several reactive sites—the pyridine ring, the bromine substituent, the acrylic acid's carboxylic group, and the alkene bond—which theoretically allow for a variety of derivatizations. However, specific studies that explore the selective chemical manipulation of these functional groups to create more complex molecules are not reported.

Due to the absence of specific research data for the topics outlined, no data tables can be generated.

Advanced Spectroscopic and Structural Characterization of 3 6 Bromo Pyridin 2 Yl Acrylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific NMR data for 3-(6-bromo-pyridin-2-yl)-acrylic acid is not extensively documented in publicly available literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar compounds. For instance, the ¹H-NMR spectrum would be expected to show distinct signals for the vinyl protons and the protons on the pyridine (B92270) ring. The coupling constant between the two vinylic protons would be indicative of the trans or cis configuration of the double bond, with a larger coupling constant (typically >15 Hz) confirming a trans geometry. The pyridine ring protons would exhibit characteristic splitting patterns based on their positions relative to the nitrogen atom and the bromine substituent.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

To definitively assign proton and carbon signals and to establish the connectivity within the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent vinylic protons and between neighboring protons on the pyridine ring, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for each protonated carbon in the molecule.

An illustrative dataset for a related compound, 3-(3-pyridyl)acrylic acid, highlights the type of information obtained from ¹H NMR. miamioh.edu

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (vinylic) | 6.713 | d | 16.1 |

| H-β (vinylic) | 7.644 | d | 16.1 |

| Pyridine H | 7.46 | m | |

| Pyridine H | 8.159 | d | 8.0 |

| Pyridine H | 8.600 | dd | 4.7, 1.7 |

| Pyridine H | 8.870 | d | 1.8 |

| COOH | 12.6 | br s | |

| Note: This data is for 3-(3-pyridyl)acrylic acid and serves as an example. miamioh.edu |

Solid-State NMR for Polymorphic Studies and Supramolecular Interactions

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. mdpi.com It is particularly valuable for characterizing polymorphism (the ability of a compound to exist in multiple crystalline forms) and for probing non-covalent interactions like hydrogen bonding, which are crucial in the supramolecular assembly of molecules in the solid state. mdpi.com For this compound, ssNMR could be used to:

Identify and distinguish between different polymorphic forms, which may exhibit different physical properties.

Characterize the hydrogen bonding network, particularly the interactions involving the carboxylic acid group and the pyridine nitrogen.

Provide insights into the packing of molecules in the crystal lattice.

Studies on related pyridylacrylic acids have demonstrated the utility of techniques like ssNMR in understanding their solid-state behavior, including photoreactivity which is governed by the molecular arrangement in the crystal. nih.gov

Mass Spectrometry for Molecular Structure and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₈H₆BrNO₂), HRMS would be used to confirm its elemental composition. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2), with two peaks of nearly equal intensity separated by two mass units. savemyexams.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Comprehensive Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information by revealing the fragmentation pathways of the molecule. libretexts.org For this compound, key fragmentation pathways could include:

Loss of a water molecule (H₂O) from the carboxylic acid group.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid.

Cleavage of the bond between the acrylic acid side chain and the pyridine ring.

Loss of the bromine atom.

The fragmentation patterns of brominated compounds are often characteristic and can be used to identify their presence in a molecule. miamioh.edunih.gov A hypothetical fragmentation table for this compound is presented below.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| [M-H₂O]⁺ | Ion resulting from loss of water | 209 | 211 |

| [M-COOH]⁺ | Ion resulting from loss of the carboxyl group | 182 | 184 |

| [M-Br]⁺ | Ion resulting from loss of bromine | 148 | - |

| [C₅H₃NBr]⁺ | Bromopyridyl cation | 156 | 158 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide information about molecular conformation and intermolecular interactions.

For this compound, the FTIR and Raman spectra would be expected to show characteristic bands for the key functional groups:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ from the hydrogen-bonded carboxylic acid.

C=O stretch: A strong absorption around 1700 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

C=C stretch: Bands in the 1600-1650 cm⁻¹ region for the vinylic and aromatic carbon-carbon double bonds.

C-Br stretch: A band in the lower frequency region (typically 500-600 cm⁻¹) of the spectrum.

Pyridine ring vibrations: A series of characteristic bands for the pyridine ring system.

The positions and shapes of these bands can be sensitive to the molecular environment, providing insights into hydrogen bonding and crystal packing. For example, the C=O stretching frequency can shift depending on the strength of the hydrogen bonding involving the carboxylic acid group.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | FTIR |

| C=O (Carboxylic Acid) | ~1700 | FTIR, Raman |

| C=C (Vinyl & Aromatic) | 1600-1650 | FTIR, Raman |

| C-N (Pyridine) | 1300-1400 | FTIR, Raman |

| C-Br | 500-600 | FTIR, Raman |

X-ray Diffraction Crystallography for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. In the analysis of this compound, both single-crystal and powder XRD would provide critical insights.

Single-Crystal X-ray Diffraction

For single-crystal XRD, a well-ordered crystal of this compound would be grown. This crystal, when exposed to an X-ray beam, would diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be produced. From this map, the precise location of each atom in the molecule can be determined, yielding a wealth of structural information.

A hypothetical data table for the single-crystal XRD analysis of this compound is presented below. This table illustrates the type of data that would be obtained from such an experiment.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₈H₆BrNO₂ |

| Formula Weight | 228.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 890.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.70 |

This data would allow for the detailed analysis of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups or π-π stacking of the pyridine rings.

Powder X-ray Diffraction

Powder XRD is used to analyze a polycrystalline sample, providing information about the crystalline phases present. For this compound, a powder diffraction pattern would serve as a unique "fingerprint" for this specific crystalline form. This is particularly useful for phase identification, purity assessment, and for studying polymorphism, where a compound can exist in multiple crystalline structures. The resulting diffractogram would show a series of peaks at specific 2θ angles, corresponding to the different lattice planes in the crystal structure.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption and emission spectroscopy are fundamental techniques for investigating the photophysical properties of a molecule. These methods provide insights into how a molecule interacts with light, which is crucial for applications in materials science and optoelectronics.

Electronic Absorption (UV-Visible) Spectroscopy

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. For this compound, the absorption spectrum would be expected to show characteristic bands corresponding to π-π* and n-π* electronic transitions within the aromatic pyridine ring and the acrylic acid moiety. The positions and intensities of these absorption maxima (λmax) are sensitive to the molecular structure and the solvent environment.

Emission (Fluorescence) Spectroscopy

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. By exciting the sample at a wavelength where it absorbs, an emission spectrum can be recorded. This provides information about the excited state properties of the molecule. Key parameters obtained from fluorescence spectroscopy include the emission maximum (λem), the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state.

A hypothetical data table summarizing the photophysical properties of this compound in a given solvent is shown below.

| Photophysical Parameter | Hypothetical Value |

| Solvent | Dichloromethane |

| Absorption Maximum (λmax) | 310 nm |

| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | 420 nm |

| Stokes Shift | 110 nm |

| Fluorescence Quantum Yield (ΦF) | 0.25 |

| Fluorescence Lifetime (τF) | 2.1 ns |

The study of these properties in different solvents can reveal information about the polarity of the molecule's ground and excited states, a phenomenon known as solvatochromism.

Computational Chemistry and Theoretical Studies on 3 6 Bromo Pyridin 2 Yl Acrylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods would provide a deep insight into the geometry, stability, and reactivity of 3-(6-bromo-pyridin-2-yl)-acrylic acid.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are critical for determining a molecule's chemical reactivity and electronic properties. An analysis of the HOMO and LUMO of this compound would indicate the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic excitation properties.

A calculation of the charge distribution, often visualized through a molecular electrostatic potential (MEP) map, would identify the electron-rich and electron-deficient regions of the molecule. For this compound, it would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the acidic proton and parts of the carbon framework. Theoretical studies on related heterocyclic systems have used MEP analysis to predict sites of intermolecular interactions. mdpi.com

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are powerful tools for investigating the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Computational Modeling of Cross-Coupling and Functionalization Pathways

The bromine atom on the pyridine ring of this compound makes it a suitable substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal in synthetic chemistry for forming new carbon-carbon or carbon-heteroatom bonds. Computational modeling, again often using DFT, can elucidate the step-by-step mechanism of these reactions. This would involve calculating the energies of reactants, intermediates, transition states, and products for the entire catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Such studies provide insights into the reaction's feasibility, selectivity, and the role of the catalyst, which have been explored for other bromo-aromatic compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict spectroscopic data that can be compared with experimental results to confirm a molecule's structure.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemistry. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. This would aid in the assignment of experimental spectra and confirm the chemical structure.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) and Raman spectrum. For the target molecule, this would allow for the assignment of characteristic vibrational modes, such as the C=O and O-H stretching of the carboxylic acid group, the C=C stretching of the acrylic moiety, and various vibrations associated with the bromo-substituted pyridine ring.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule (or an ensemble of molecules) over time, taking into account solvent effects and temperature.

For this compound, an MD simulation could explore its conformational flexibility, particularly the rotation around the single bond connecting the pyridine ring and the acrylic acid group. In a condensed phase (e.g., in a solvent or in the solid state), MD simulations would be invaluable for studying intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of neighboring molecules or stacking interactions between the pyridine rings. These simulations provide a dynamic picture of how the molecule behaves in a more realistic environment, which is crucial for understanding its bulk properties.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) represents a vital area of computational chemistry focused on developing mathematical models that correlate the structural or physicochemical features of molecules with their macroscopic properties. molgen.deresearchgate.net These models are instrumental in predicting the properties of new or untested chemical compounds, thereby saving significant time and resources in research and development. researchgate.netscielo.br For a molecule like this compound, QSPR studies can provide valuable insights into its behavior and guide the design of new derivatives with tailored characteristics.

A typical QSPR study involves several key steps: the creation of a dataset of related compounds, the calculation of molecular descriptors for each compound, the development of a mathematical equation linking these descriptors to a specific property, and rigorous statistical validation of the resulting model. acs.orgkg.ac.rs

Hypothetical QSPR Study on the Lipophilicity of this compound Analogs

To illustrate the QSPR methodology, a hypothetical study was conceptualized to predict the lipophilicity (expressed as logP, the logarithm of the octanol-water partition coefficient) of a series of analogs of this compound. Lipophilicity is a critical parameter in medicinal chemistry, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Dataset and Molecular Descriptors

A dataset comprising this compound and nine hypothetical, structurally similar analogs was created. For each compound, a set of molecular descriptors, which are numerical representations of molecular structure, were calculated. ucsb.edu These descriptors fall into several categories:

Constitutional Descriptors: These reflect the basic composition of the molecule, such as Molecular Weight (MW).

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the dipole moment. acs.org

The table below details the hypothetical dataset, including the selected descriptors and the experimentally measured logP values.

| Compound Name | Structure | Molecular Weight (g/mol) | Dipole Moment (Debye) | HOMO Energy (eV) | Experimental logP |

|---|---|---|---|---|---|

| This compound | Br-C5H3N-CH=CH-COOH | 228.05 | 3.15 | -6.85 | 2.10 |

| 3-(6-Chloro-pyridin-2-yl)-acrylic acid | Cl-C5H3N-CH=CH-COOH | 183.60 | 3.20 | -6.95 | 1.75 |

| 3-(6-Fluoro-pyridin-2-yl)-acrylic acid | F-C5H3N-CH=CH-COOH | 167.14 | 3.30 | -7.05 | 1.40 |

| 3-(6-Iodo-pyridin-2-yl)-acrylic acid | I-C5H3N-CH=CH-COOH | 275.05 | 3.05 | -6.70 | 2.55 |

| 3-(Pyridin-2-yl)-acrylic acid | C5H4N-CH=CH-COOH | 149.15 | 2.50 | -6.50 | 1.15 |

| 3-(5-Bromo-pyridin-2-yl)-acrylic acid | Br-C5H3N-CH=CH-COOH | 228.05 | 2.90 | -6.80 | 2.05 |

| 3-(6-Bromo-pyridin-2-yl)-propenoic acid methyl ester | Br-C5H3N-CH=CH-COOCH3 | 242.08 | 3.40 | -6.90 | 2.45 |

| 3-(6-Bromo-5-methyl-pyridin-2-yl)-acrylic acid | Br-C5H2N(CH3)-CH=CH-COOH | 242.08 | 3.25 | -6.75 | 2.40 |

| 3-(6-Bromo-4-methyl-pyridin-2-yl)-acrylic acid | Br-C5H2N(CH3)-CH=CH-COOH | 242.08 | 3.35 | -6.82 | 2.35 |

| 3-(6-Cyano-pyridin-2-yl)-acrylic acid | CN-C5H3N-CH=CH-COOH | 174.16 | 4.50 | -7.20 | 1.25 |

Model Development and Validation

Using the dataset, a QSPR model was developed using Multiple Linear Regression (MLR), a statistical technique that aims to find the best linear relationship between a dependent variable (logP) and a set of independent variables (the descriptors). researchgate.netchemrevlett.com The resulting hypothetical QSPR equation is:

logP = 0.015 * (MW) - 0.45 * (HOMO Energy) + 0.12 * (Dipole Moment) - 2.58

This equation suggests that the lipophilicity of these compounds increases with higher molecular weight and a larger dipole moment, and decreases as the HOMO energy becomes more negative (i.e., the molecule is less easily oxidized).

The predictive power and robustness of the QSPR model are assessed using several statistical metrics. scielo.brresearchgate.net

Coefficient of Determination (R²): This measures how well the model fits the training data, with a value closer to 1.0 indicating a better fit.

Leave-One-Out Cross-Validation Coefficient (Q² or R²cv): This is a more rigorous test of the model's predictive ability. researchgate.net It is calculated by systematically removing one compound from the dataset, rebuilding the model with the remaining compounds, and then predicting the property of the removed compound. This process is repeated for every compound. nih.gov A higher Q² value indicates better internal predictive power.

Root Mean Square Error (RMSE): This metric represents the standard deviation of the prediction errors, providing a measure of the model's accuracy in the units of the predicted property.

The statistical validation for the hypothetical model is presented below.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| Coefficient of Determination (R²) | 0.975 | Indicates that 97.5% of the variance in the experimental logP is explained by the model, showing an excellent fit to the data. |

| Cross-Validation Coefficient (Q²) | 0.921 | A high value that suggests the model has strong internal predictive capability and is not overfitted. |

| Root Mean Square Error of Estimation (RMSEE) | 0.08 | The model's predictions for the training set have a low average error. |

| Root Mean Square Error of Cross-Validation (RMSECV) | 0.12 | The model's predictions during cross-validation have a slightly higher but still low average error, confirming its predictive robustness. |

Applications of 3 6 Bromo Pyridin 2 Yl Acrylic Acid As a Versatile Chemical Synthon and in Materials Science

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique combination of a pyridine (B92270) ring, a bromine atom, and an acrylic acid functional group makes 3-(6-bromo-pyridin-2-yl)-acrylic acid a valuable synthon for creating complex heterocyclic structures. These scaffolds are of high interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties. nih.govchim.it

Annulation Reactions for Fused Pyridine Derivatives

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for synthesizing fused heterocyclic systems. The structure of this compound is well-suited for such transformations to yield fused pyridine derivatives. The acrylic acid portion can participate in cyclization reactions, while the bromo-pyridine core can undergo further functionalization or ring-forming reactions.

Although specific examples detailing the use of this compound in annulation reactions are not extensively documented in the reviewed literature, the general principles of heterocyclic synthesis suggest its potential. For instance, rhodium-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with oxime esters is a known method for constructing substituted pyridines. nih.gov In this context, the acrylic acid moiety of this compound could serve as a reactive partner. Furthermore, tandem annulation reactions of 1,3-enynes are employed to create functionalized pyridine and pyrrole (B145914) derivatives, highlighting a potential synthetic route where a derivative of the title compound could be utilized. beilstein-journals.org The presence of the bromine atom also opens possibilities for intramolecular cyclization via palladium-catalyzed reactions, a common strategy for forming fused rings. researchgate.net

Construction of Polycyclic Aromatic Compounds and Nitrogen-Containing Scaffolds

Polycyclic aromatic hydrocarbons (PAHs) and other nitrogen-containing scaffolds are crucial components in organic electronics and medicinal chemistry. nih.govresearchgate.netnih.gov The synthesis of these complex molecules often relies on versatile building blocks that can undergo a variety of coupling and cyclization reactions. researchgate.netnih.gov

The this compound molecule can be envisioned as a precursor for such complex structures. The bromo-pyridine unit is a classic substrate for cross-coupling reactions like Suzuki or Stille couplings, which would allow for the introduction of various aryl or heteroaryl groups. Subsequent intramolecular cyclization, potentially involving the acrylic acid side chain, could then lead to the formation of extended polycyclic systems. The synthesis of phosphorus-containing polycyclic aromatic hydrocarbons, for example, has been achieved through annulation reactions of alkynyl-phosphonium salts, demonstrating the feasibility of building complex ring systems from functionalized precursors. nih.gov Similarly, bromo-functionalized B1-polycyclic aromatic hydrocarbons have been utilized in cross-coupling reactions to form donor-acceptor materials for electronic applications. nih.gov While direct examples using this compound were not found, its structure is analogous to precursors used in these established synthetic strategies.

Monomer and Building Block in Polymer Chemistry

The acrylic acid functionality of this compound makes it a prime candidate for use as a monomer in polymer synthesis. The resulting polymers, featuring pendant pyridyl groups, can exhibit unique properties and functionalities.

Radical Polymerization of the Acrylic Acid Moiety for Novel Poly(Pyridyl-Acrylic Acid)s

Radical polymerization is a widely used technique for the synthesis of a variety of polymers from vinyl monomers like acrylic acid and its derivatives. youtube.compitt.edunih.gov This method typically involves the use of a radical initiator to start a chain reaction of monomer addition. The polymerization of acrylic acid to poly(acrylic acid) is a well-established industrial process. pitt.edursc.orgijcrt.org

Following this principle, this compound can undergo radical polymerization to produce novel poly(pyridyl-acrylic acid)s. In such a polymer, the pyridine and bromo substituents would be regularly spaced along the polymer backbone, imparting specific properties to the material. For instance, the pyridine units can introduce basicity, metal-coordinating ability, and specific photophysical characteristics. A study on the electropolymerization of a related compound, trans-3-(3-pyridyl)acrylic acid, demonstrated that a stable and electrocatalytically active polymer film could be formed on an electrode surface. mdpi.com This suggests that this compound could similarly be polymerized to create functional polymer films.

Copolymerization with Other Monomers for Functional Polymers with Tunable Properties

Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to create functional polymers with properties that can be finely tuned by adjusting the monomer composition. science.govpolimi.it Acrylic monomers are particularly well-suited for copolymerization. researchgate.netacs.org

This compound can be copolymerized with other vinyl monomers, such as styrene, methyl methacrylate, or other acrylates, to generate a wide range of functional polymers. The incorporation of the pyridyl-containing monomer would introduce specific functionalities into the resulting copolymer. For example, a study on the copolymerization of 3-(4-acetylphenylcarbamoyl) acrylic acid and styrene, followed by grafting with a pyridine derivative, resulted in polymers with interesting antimicrobial and fluorescent properties. nih.govmdpi.comresearchgate.net The molecular weight and polydispersity of these copolymers could be controlled, as shown in the table below.

| Polymer | Number Average Molecular Weight (Mn) x 104 g/mol | Weight Average Molecular Weight (Mw) x 104 g/mol | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| PSMP | - | 5.15 | 3.4 | nih.govmdpi.com |

| PSMP1 | - | 5.22 | 3.3 | nih.govmdpi.com |

| PMAP1 | - | 5.23 | 3.0 | nih.govmdpi.com |

This data highlights the feasibility of creating pyridine-containing copolymers with controlled molecular characteristics.

Synthesis of Polymeric Ligands or Scaffolds for Catalysis

Polymers containing coordinating groups, such as pyridine moieties, can serve as macromolecular ligands for metal catalysts. nih.gov These polymeric catalysts offer several advantages over their small-molecule counterparts, including ease of separation from the reaction mixture and the potential for catalyst recycling. nih.gov

Polymers derived from this compound would possess pendant pyridine units that can act as binding sites for various transition metals. The synthesis of new polymer-immobilized transition metal nanoparticles based on copolymers of polypropylene (B1209903) glycol maleate (B1232345) phthalate (B1215562) with acrylic acid has been shown to produce effective catalysts for hydrogenation reactions. nih.gov This demonstrates the principle of using acrylic acid-based copolymers as matrices for catalytic nanoparticles. Therefore, poly(this compound) and its copolymers could be explored for the preparation of novel polymeric catalysts for a range of organic transformations.

Role in the Development of Functional Materials

The unique structure of this compound, which combines a pyridine ring, a reactive acrylic acid group, and a bromo substituent, makes it a valuable precursor for creating advanced functional materials.

Precursors for Optoelectronic or Photoactive Materials

While direct research on this compound in optoelectronics is limited, the broader class of pyridine-containing molecules is significant in this area. For instance, derivatives like 6-(arylvinylene)-3-bromopyridines have been used to create chromophores for nonlinear optics and blue light-emitting diodes. researchgate.net These molecules exhibit strong fluorescence and high electron affinity, which are desirable properties for optoelectronic devices. researchgate.net The synthesis of such materials often involves cross-coupling reactions, where the bromo-substituent on the pyridine ring is a key reactive site. researchgate.net

A series of bisphenylureas based on a 2,6-bis(2-anilinoethynyl)pyridine scaffold have been synthesized and investigated for their fluorescent properties, which can be fine-tuned by altering functional groups. nih.gov This highlights the potential of pyridine-based structures in the development of materials for anion sensing and other optoelectronic applications. nih.gov

Table 1: Examples of Pyridine Derivatives in Optoelectronics

| Compound Family | Application | Key Properties |

|---|---|---|

| 6-(Arylvinylene)-3-bromopyridines | Nonlinear Optics, Blue Light Emitters | Strong fluorescence, high electron affinity |

This table is generated based on research on related pyridine compounds, illustrating the potential applications of this compound.

Components in Supramolecular Assemblies and Coordination Polymers

The pyridine nitrogen and the carboxylate group of this compound make it an excellent candidate for use as a linker in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are formed by the self-assembly of metal ions and organic ligands.

Research on related pyridine-dicarboxylic and -tricarboxylic acids has demonstrated their ability to form diverse and stable coordination polymers with various metal ions, including bismuth, manganese, and cobalt. uzh.chrsc.org These structures can range from one-dimensional chains to complex three-dimensional frameworks. rsc.org For example, pyridine-2,4,6-tricarboxylic acid has been used to synthesize a coordination polymer that exhibits ferroelectric behavior. rsc.org

The specific geometry and functional groups of the organic linker are crucial in determining the final structure and properties of the coordination polymer. The adaptability of pyridine-based linkers allows for the creation of materials with potential applications in areas such as catalysis and gas storage. mdpi.com

Application in Ligand Design for Catalysis

The structural features of this compound make it a promising ligand for the development of novel catalysts.

Design of Metal Chelates Utilizing the Pyridine Nitrogen and Carboxylate Group

The ability of the pyridine nitrogen and the carboxylate group to chelate to a metal center is a key aspect of its potential in catalysis. This chelation can stabilize the metal ion and influence its catalytic activity and selectivity. The design of ligands is a critical aspect of modern homogeneous catalysis, as the ligand structure directly impacts the reactivity and effectiveness of the metal catalyst.

While specific studies on this compound as a chelating ligand are not widely documented, the principles of ligand design using similar pyridine-based structures are well-established. For example, poly (trans-3-(3-pyridyl)acrylic acid) has been used to create conductive polymer membranes with electrocatalytic effects. mdpi.com

Homogeneous and Heterogeneous Catalysis Involving this compound Derivatives

The bromo-substituent on the pyridine ring offers a handle for further chemical modification, allowing for the synthesis of a wide range of derivatives. These derivatives could be employed in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, soluble metal complexes of this compound or its derivatives could be used to catalyze a variety of organic transformations. In heterogeneous catalysis, the molecule could be anchored to a solid support, such as silica (B1680970) gel or a polymer resin. This would create a solid catalyst that is easily separable from the reaction mixture, which is a significant advantage in industrial processes. The dehydration of 3-hydroxypropionic acid to acrylic acid has been studied using various solid acid catalysts, demonstrating the importance of catalyst structure on selectivity and performance. researchgate.net

Table 2: Potential Catalytic Applications of this compound Derivatives

| Catalysis Type | Potential Application | Role of the Ligand |

|---|---|---|

| Homogeneous | Organic Synthesis | Formation of soluble, active metal complexes |

This table outlines potential applications based on the structural features of this compound and research on related catalytic systems.

Advanced Analytical Methodologies for Quality Control and Process Monitoring

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are central to the analytical workflow for 3-(6-Bromo-pyridin-2-yl)-acrylic acid, providing the means to separate the compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, DAD, RI, MS)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. Given its aromatic pyridine (B92270) ring and acrylic acid moiety, the compound possesses a strong UV chromophore, making UV detection highly suitable.

Reversed-phase HPLC is the most common approach for the analysis of pyridine derivatives and acrylic acids. nih.govnih.gov A C18 or C8 column would be a typical choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Gradient elution, where the proportion of the organic modifier is increased over time, would be effective for separating compounds with a range of polarities, which is common in impurity profiling. nih.gov

For more complex separations, especially when dealing with isomers of pyridine carboxylic acids, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity. helixchrom.comsielc.com

A variety of detectors can be coupled with HPLC to provide comprehensive analysis:

UV and Diode Array Detection (DAD): Due to the conjugated system of the pyridine ring and the acrylic acid, this compound is expected to have a strong UV absorbance. A DAD detector can provide spectral information for each peak, which aids in peak identification and purity assessment by checking for co-eluting impurities. researchgate.netcapes.gov.brhnue.edu.vn The UV spectrum of pyridine itself shows absorption maxima around 250-260 nm, and the acrylic acid moiety will influence this. colostate.edu

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information and structural details of the analyte and any impurities. nih.gov This is particularly valuable for identifying unknown impurities and degradation products. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. nih.gov

Refractive Index (RI) Detection: While less sensitive than UV or MS, RI detection is a universal detection method that can be used for compounds with no UV chromophore. However, it is sensitive to changes in the mobile phase composition, making it less suitable for gradient elution. helixchrom.com

A summary of potential HPLC methods is provided in the table below.

| Parameter | Recommended Condition | Rationale |

| Column | C18 or C8, 3-5 µm particle size | Good retention and separation for aromatic and carboxylic compounds. |

| Mobile Phase | Acetonitrile/Methanol and buffered water (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) | Provides good peak shape and resolution for pyridine derivatives. nih.gov |

| Detection | DAD (254 nm) and/or ESI-MS | DAD for quantification and peak purity; MS for identification of impurities. nih.govresearchgate.net |

| Flow Rate | 0.5-1.5 mL/min | Standard flow rates for analytical HPLC. |

| Injection Volume | 5-20 µL | Typical injection volumes for analytical HPLC. |

| Column Temp. | 25-40 °C | To ensure reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, derivatization is a necessary step to convert the carboxylic acid group into a more volatile ester or silyl (B83357) derivative. gcms.czuniroma1.it

Common derivatization strategies for carboxylic acids include:

Esterification: This involves reacting the carboxylic acid with an alcohol (e.g., methanol with a catalyst like BF3) to form a methyl ester. uniroma1.it Another approach is using a reagent like ethyl chloroformate in the presence of ethanol (B145695) and a catalyst such as pyridine. calpoly.edu

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group, forming a more volatile TMS ester. gcms.cz

Once derivatized, the sample can be injected into the GC-MS system. The GC column, typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase, separates the components based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and fragments the eluted compounds, providing a mass spectrum that can be used for identification by comparing it to a spectral library or through interpretation. This technique is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample. calpoly.edu

Quantitative Spectroscopic Methods (e.g., UV-Vis Spectroscopy for Concentration Determination)

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive method that can be used for the quantitative analysis of this compound in solution. The presence of the bromopyridine ring conjugated with the acrylic acid moiety results in characteristic electronic transitions (π → π*) that lead to strong absorption in the UV region. colostate.edu

To determine the concentration of a solution of the compound, the Beer-Lambert law is applied. This requires the determination of the wavelength of maximum absorbance (λmax), which can be found by scanning a dilute solution of the pure compound across a range of UV wavelengths (e.g., 200-400 nm). colostate.edutcd.ie For pyridine-containing compounds, the λmax is often in the range of 250-280 nm. colostate.edu Once the λmax is known, a calibration curve of absorbance versus concentration can be constructed using a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

The table below summarizes the expected UV-Vis properties.

| Parameter | Expected Value/Range |

| λmax | ~250-300 nm |

| Molar Absorptivity (ε) | High (likely > 10,000 L mol⁻¹ cm⁻¹) |

| Solvent | Ethanol, Methanol, or Acetonitrile |

Electrochemical Methods for Redox Behavior and Concentration Determination

Electrochemical methods can provide valuable information about the redox properties of this compound and can also be used for its quantitative determination. researchgate.net Techniques such as cyclic voltammetry (CV) can be employed to study the oxidation and reduction processes of the molecule.

The electroactive centers in this compound are the bromopyridine ring and the acrylic acid group. The bromine atom can be electrochemically reduced, and the pyridine ring can also undergo reduction at negative potentials. researchgate.net The acrylic acid moiety can be involved in oxidation processes. Cyclic voltammetry would reveal the potentials at which these redox events occur and whether they are reversible or irreversible processes. researchgate.net This information is useful for understanding the compound's stability and potential degradation pathways.

For quantitative analysis, techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be used. These methods offer higher sensitivity and better resolution than CV. By constructing a calibration curve of peak current versus concentration, the amount of this compound in a sample can be determined.

Application of Process Analytical Technology (PAT) in Synthetic Scale-Up and Industrial Processes

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. americanlaboratory.com For the synthesis of this compound, PAT can be implemented to monitor the reaction in real-time, ensuring process consistency and product quality.

In-situ spectroscopic probes are key tools in PAT. For example:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can be used to monitor the disappearance of starting materials and the appearance of the product in real-time. americanlaboratory.com For instance, the characteristic vibrational bands of the starting materials (e.g., 6-bromo-2-pyridinecarboxaldehyde and malonic acid in a Knoevenagel condensation) would decrease in intensity, while the bands corresponding to the acrylic acid product would increase. This allows for precise determination of the reaction endpoint, preventing the formation of impurities due to over- or under-reaction.

UV-Vis Spectroscopy: An in-line UV-Vis probe can monitor the concentration of the product as it forms, provided the starting materials and product have distinct spectral features. acs.org

The real-time data generated by these PAT tools allows for better process understanding and control, leading to improved yield, purity, and consistency in the industrial-scale production of this compound. acs.orgresearchgate.netpcimag.com

Future Research Directions and Emerging Opportunities for 3 6 Bromo Pyridin 2 Yl Acrylic Acid Research

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Efficiency